1-(2,5-Dimethoxyphenyl)propan-2-ol

Description

Contextual Significance within Arylalkanol Chemistry

Arylalkanols, characterized by an aromatic ring linked to an alcohol-bearing alkyl chain, are a significant class of compounds in medicinal and synthetic chemistry. mdpi.commdpi.com They often serve as crucial intermediates in the synthesis of more complex molecules, including a wide range of biologically active compounds. mdpi.com Research into arylalkanol and aralkyl piperazine derivatives, for example, has been pursued for the development of agents targeting serotonin (B10506) receptors, which are implicated in various neurological processes. nih.govresearchgate.net The synthesis of these derivatives is a key area of focus in medicinal chemistry, aiming to explore their therapeutic potential. researchgate.net The arylalkanol scaffold is versatile, allowing for structural modifications that can significantly alter a compound's biological activity and properties. mdpi.com

Overview of Structural Features and Their Chemical Relevance

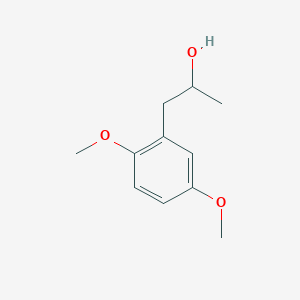

The chemical identity and reactivity of 1-(2,5-Dimethoxyphenyl)propan-2-ol are dictated by its distinct structural components: a 2,5-dimethoxyphenyl group and a propan-2-ol side chain.

2,5-Dimethoxy Phenyl Group: The benzene (B151609) ring is substituted with two methoxy (B1213986) groups (-OCH₃) at positions 2 and 5. This substitution pattern is of significant interest in neuropharmacological research, as it is a core feature of the "DOx" family of compounds (4-substituted-2,5-dimethoxyamphetamines). wikipedia.orgnih.gov The presence and position of these electron-donating methoxy groups influence the molecule's electronic properties and its interactions with biological targets. nih.gov For instance, in the related aminopropane series, the 2,5-dimethoxy substitution is crucial for high affinity at certain serotonin receptors. nih.govnih.gov Deletion of either the 2- or 5-methoxy group in related compounds has been shown to lead to a substantial drop in potency and receptor affinity. nih.gov

Propan-2-ol Side Chain: This feature consists of a three-carbon chain with a hydroxyl (-OH) group on the second carbon. This secondary alcohol is a key reactive site. It can be synthesized via the reduction of the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-2-one. The hydroxyl group can be further functionalized, for example, by converting it into a better leaving group to allow for the introduction of other functional groups, such as an amino group, to produce compounds like 1-(2,5-dimethoxyphenyl)propan-2-amine (2,5-DMA).

Below are the computed chemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Monoisotopic Mass | 196.110 Da |

| IUPAC Name | This compound |

| SMILES | CC(O)CC1=CC(OC)=C(OC)C=C1 |

| InChIKey | RPYWIZDAMGNPJB-UHFFFAOYSA-N |

| Predicted XlogP | 2.0 |

Historical Development of Related Chemical Scaffolds in Academic Inquiry

The academic interest in the 1-(2,5-dimethoxyphenyl)propane scaffold is deeply rooted in the broader history of phenethylamine (B48288) research. Phenethylamines are a class of organic compounds based on a core structure of a phenyl ring attached to an amino group via a two-carbon chain. smolecule.com This framework is the backbone for many naturally occurring and synthetic compounds with significant biological activities. smolecule.com

A pivotal moment in the exploration of substituted phenethylamines was the work of chemist Alexander Shulgin, who synthesized and characterized hundreds of psychoactive compounds. researchgate.net His research extensively investigated modifications to the phenethylamine skeleton, particularly the 2,5-dimethoxyphenyl-substituted series. This led to the synthesis of compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI). nih.govresearchgate.net

The synthesis of DOI was first reported in 1973 as part of a structure-activity relationship study exploring how different substituents at the 4-position of the phenyl ring affect the compound's properties, using DOM as the parent compound. nih.govresearchgate.net These aminopropane analogues, which differ from this compound by the replacement of the hydroxyl group with an amino group, became valuable tools in scientific research. wikipedia.org Specifically, radio-iodinated versions of DOI have been widely used as radioligands in research to label and study 5-HT₂A serotonin receptors in the brain. wikipedia.orgnih.gov The extensive body of research on these related amine scaffolds underscores the scientific importance of the 2,5-dimethoxyphenyl substitution pattern, providing a rich historical and chemical context for understanding related structures like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYWIZDAMGNPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296333 | |

| Record name | 1-(2,5-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40180-96-9 | |

| Record name | 2,5-Dimethoxy-α-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40180-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108871 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Directed Synthesis of 1-(2,5-Dimethoxyphenyl)propan-2-ol

The directed synthesis of this specific alcohol involves carefully planned sequences of reactions to build the molecular architecture from simpler, commercially available starting materials.

A common strategy for synthesizing this compound involves a multi-step sequence starting from either 1,4-dimethoxybenzene (B90301) or 2,5-dimethoxybenzaldehyde (B135726).

One prominent pathway begins with 1,4-dimethoxybenzene, which undergoes a Friedel-Crafts acylation to introduce the propanone side chain, forming the ketone intermediate 1-(2,5-dimethoxyphenyl)propan-2-one. google.com This ketone is then subjected to a reduction reaction to yield the target secondary alcohol. This two-step process is efficient and utilizes well-established chemical reactions.

An alternative route starts with 2,5-dimethoxybenzaldehyde. sciencemadness.org A Henry reaction with nitroethane, often catalyzed by an amine or ethylenediammonium diacetate (EDDA), produces the nitropropene derivative 1-(2,5-dimethoxyphenyl)-2-nitropropene. sciencemadness.org Subsequent reduction of this intermediate can lead to the formation of the desired propanol (B110389), although this typically requires careful selection of reducing agents to selectively reduce the nitro group and the alkene without affecting the aromatic ring.

A patented method for a related compound, 2,5-dimethoxyphenethylamine, highlights a similar multi-step logic starting with a Friedel-Crafts reaction on 1,4-dimethoxybenzene, followed by amination and reduction steps, demonstrating the versatility of this foundational pathway. google.com

The most direct route to this compound is through the reduction of its corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-2-one. This transformation involves the conversion of a carbonyl group (ketone) into a hydroxyl group (secondary alcohol).

Standard laboratory reducing agents are highly effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used in a protic solvent like methanol (B129727) or ethanol. It efficiently reduces the ketone to the alcohol with high yield. For a more powerful reduction, lithium aluminium hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup to protonate the resulting alkoxide.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule, though for a simple ketone like 1-(2,5-dimethoxyphenyl)propan-2-one, both reagents are generally suitable.

| Reagent | Typical Solvent(s) | Key Characteristics |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones, safe to handle. |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF | Powerful, reduces a wide range of functional groups, reacts violently with water. |

The reduction of the prochiral ketone 1-(2,5-dimethoxyphenyl)propan-2-one yields a racemic mixture of two enantiomers, (R)- and (S)-1-(2,5-dimethoxyphenyl)propan-2-ol. For applications requiring a single enantiomer, chemo-enzymatic and biocatalytic methods offer a powerful solution for stereoselective synthesis. nih.gov

These methods employ enzymes, either as isolated proteins or within whole microbial cells, to catalyze the reduction with high stereospecificity. Ketoreductases (KREDs) are particularly well-suited for this transformation. researchgate.net These enzymes, often dependent on a nicotinamide (B372718) cofactor such as NADPH, can exhibit a strong preference for producing either the (R)- or (S)-alcohol. researchgate.net The study of KREDs from various yeast species, such as Pichia glucozyma, has demonstrated their capacity for the enantioselective reduction of aromatic ketones. researchgate.net

The process involves incubating the ketone substrate with the biocatalyst under optimized conditions (pH, temperature, and cofactor regeneration system). This approach is a cornerstone of green chemistry, as it operates under mild conditions and can provide exceptionally high enantiomeric excess. elsevierpure.comresearchgate.net

| Biocatalyst Type | Example | Key Advantage | Relevant Finding |

| Ketoreductases (KREDs) | KRED1-Pglu from Pichia glucozyma | High enantioselectivity for ketone reduction. | Demonstrated preference for NADPH and effective reduction of aromatic ketones like benzil. researchgate.net |

| Lipases | Novozym 435 | Catalyzes epoxidation as a preliminary step for creating chiral diols. | Used in two-step chemo-enzymatic synthesis of related vicinal diols from propenylbenzenes. nih.govresearchgate.net |

Reaction Mechanisms of Precursor Synthesis

Understanding the reaction mechanisms involved in creating the precursors to this compound is fundamental to optimizing synthetic routes and yields.

The formation of the key ketone intermediate, 1-(2,5-dimethoxyphenyl)propan-2-one, from 1,4-dimethoxybenzene is a classic example of a Friedel-Crafts acylation. nih.gov This reaction is a type of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. mdpi.com

The mechanism proceeds through the following steps:

Generation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with an acylating agent like propanoyl chloride or propionic anhydride (B1165640). researchgate.net This interaction generates a highly electrophilic acylium ion (CH₃CH₂CO⁺).

Electrophilic Attack: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two methoxy (B1213986) groups are strong activating groups and direct the substitution to the ortho position (relative to one of the methoxy groups), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 1-(2,5-dimethoxyphenyl)propan-2-one.

The use of solid acid catalysts, such as certain zeolites or cation exchange resins like Amberlyst-15, has been explored as a more environmentally friendly alternative to traditional Lewis acids, offering advantages in catalyst recovery and reuse. researchgate.netepa.gov

Creating specific stereoisomers (enantiomers or diastereomers) of this compound and its analogues relies on stereoselective transformations. As discussed, biocatalytic reduction of the ketone precursor is a primary method for achieving high enantioselectivity. researchgate.net

Beyond enzymatic methods, chiral chemical reagents can also be employed. Asymmetric reduction of 1-(2,5-dimethoxyphenyl)propan-2-one can be accomplished using a stoichiometric or catalytic amount of a chiral reducing agent. Examples include borane (B79455) (BH₃) complexed with a chiral oxazaborolidine catalyst (as in the Corey-Bakshi-Shibata reduction) or transition metal catalysts with chiral ligands for asymmetric transfer hydrogenation. These methods establish the desired stereocenter at the alcohol position during the reduction step, providing a powerful chemical alternative to biocatalysis for accessing enantiomerically pure propanol analogues.

Derivatization and Functionalization of the Propan-2-ol Moiety

The secondary hydroxyl group of this compound is a versatile site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations are fundamental in synthetic organic chemistry for creating new molecular architectures and exploring structure-activity relationships.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield the corresponding ethers and esters.

Etherification: The formation of ethers from this compound can be achieved through various established methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. While specific examples for the target compound are not extensively documented in readily available literature, general methodologies can be applied. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF), followed by the addition of an alkyl halide (e.g., methyl iodide or ethyl bromide), would be expected to yield the corresponding methyl or ethyl ether. Another efficient method for the chemoselective conversion of benzyl (B1604629) alcohols to their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol.

Esterification: The esterification of this compound can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. Alternatively, for a more rapid and often higher-yielding reaction, the use of an acid chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) is common. A review of esterification reactions of secondary metabolites highlights the broad applicability of these transformations. medcraveonline.com For example, the reaction of this compound with acetic anhydride in the presence of a catalyst would yield 1-(2,5-dimethoxyphenyl)propan-2-yl acetate. The esterification of the structurally similar 1-methoxy-2-propanol (B31579) with acetic acid has been studied in detail, providing insights into reaction kinetics and thermodynamics. mdpi.comresearchgate.net

Furthermore, the alcohol can react with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base to form sulfonate esters. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Alkyl Halide (e.g., CH₃I) | 1. NaH, THF; 2. Alkyl Halide | 1-(2,5-Dimethoxy-phenyl)-2-alkoxypropane |

| This compound | Carboxylic Acid | H₂SO₄ (catalyst), Heat | 1-(2,5-Dimethoxyphenyl)propan-2-yl ester |

| This compound | Acid Anhydride | Pyridine or other base | 1-(2,5-Dimethoxyphenyl)propan-2-yl ester |

| This compound | p-Toluenesulfonyl chloride | Pyridine | 1-(2,5-Dimethoxyphenyl)propan-2-yl 4-methylbenzenesulfonate |

Oxidation Reactions and Subsequent Product Formation

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-2-one. libretexts.org This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. chemguide.co.uk

Common and effective oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation), and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder reagent and is often preferred to avoid over-oxidation or side reactions. libretexts.org

Other modern and selective oxidation methods include the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation. Both of these methods are known for their mild reaction conditions and high yields. Additionally, catalytic methods employing reagents like tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or TEMPO-based systems, are also widely used for the oxidation of secondary alcohols. organic-chemistry.org

The resulting product, 1-(2,5-dimethoxyphenyl)propan-2-one, is a key intermediate for further synthetic transformations, particularly for the introduction of nitrogen-containing functional groups.

| Starting Material | Oxidizing Agent | Conditions | Product |

| This compound | Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ | 1-(2,5-Dimethoxyphenyl)propan-2-one |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(2,5-Dimethoxyphenyl)propan-2-one |

| This compound | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 1-(2,5-Dimethoxyphenyl)propan-2-one |

| This compound | DMSO, Oxalyl Chloride | -78 °C to rt, CH₂Cl₂, Et₃N | 1-(2,5-Dimethoxyphenyl)propan-2-one |

Formation of Nitrogen-Containing Derivatives

The propan-2-ol moiety can be converted into various nitrogen-containing derivatives, most notably amines and amides.

Amines: A primary route to the corresponding primary amine, 1-(2,5-dimethoxyphenyl)propan-2-amine, involves a two-step sequence starting with the oxidation of the alcohol to 1-(2,5-dimethoxyphenyl)propan-2-one, as described in the previous section. The subsequent step is a reductive amination of the ketone. mdma.chorganic-chemistry.org In this process, the ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. mdma.chscirp.org

Secondary and tertiary amines can also be synthesized via reductive amination by reacting the ketone with a primary or secondary amine, respectively, in the presence of a suitable reducing agent. organic-chemistry.orgmdpi.com For example, reaction with methylamine (B109427) followed by reduction would yield N-methyl-1-(2,5-dimethoxyphenyl)propan-2-amine.

Amides: Amides can be prepared from the primary or secondary amines derived from this compound. The amine can be acylated using an acid chloride or acid anhydride in the presence of a base to form the corresponding N-acyl derivative. For example, the reaction of 1-(2,5-dimethoxyphenyl)propan-2-amine with benzoyl chloride would yield N-(1-(2,5-dimethoxyphenyl)propan-2-yl)benzamide. A study describes the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its subsequent complexation with copper(II). nih.gov

Direct conversion of the alcohol to an amide is also possible through catalytic methods that mediate the coupling of an alcohol and an amine with the liberation of dihydrogen, although specific examples for this substrate are not readily found. researchgate.net

| Precursor | Reactants | Reagents/Conditions | Product |

| 1-(2,5-Dimethoxyphenyl)propan-2-one | NH₄OAc, NaBH₃CN | Methanol | 1-(2,5-Dimethoxyphenyl)propan-2-amine |

| 1-(2,5-Dimethoxyphenyl)propan-2-one | R-NH₂, NaBH₃CN | Methanol | N-alkyl-1-(2,5-dimethoxyphenyl)propan-2-amine |

| 1-(2,5-Dimethoxyphenyl)propan-2-amine | Acyl Chloride (e.g., Benzoyl Chloride) | Pyridine | N-(1-(2,5-dimethoxyphenyl)propan-2-yl)amide |

| 1-(2,5-Dimethoxyphenyl)propan-2-amine | Acetic Anhydride | Pyridine | N-(1-(2,5-dimethoxyphenyl)propan-2-yl)acetamide |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1-(2,5-Dimethoxyphenyl)propan-2-ol provides detailed information about the chemical environment of each proton. The presence of a chiral center at the second carbon of the propanol (B110389) chain renders the adjacent methylene (B1212753) protons (on the first carbon) diastereotopic, meaning they are chemically non-equivalent and exhibit distinct chemical shifts. masterorganicchemistry.com

The aromatic protons on the substituted benzene (B151609) ring appear in a distinct region of the spectrum, typically between 6.5 and 8.5 ppm, due to the ring-current effect which deshields them. fiveable.me The protons of the two methoxy (B1213986) groups (-OCH₃) are expected to produce sharp singlet signals, though their chemical shifts may differ slightly depending on their position relative to the other substituents. Protons on carbons adjacent to electronegative atoms like oxygen are deshielded and thus shifted to lower fields. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and may not represent experimentally derived data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.7 - 6.9 | Multiplet |

| -CH(OH)- | 3.9 - 4.2 | Multiplet |

| -OCH₃ (at C2) | 3.8 | Singlet |

| -OCH₃ (at C5) | 3.7 | Singlet |

| -CH₂- (diastereotopic) | 2.6 - 2.9 | Multiplet |

| -CH₃ | 1.1 - 1.3 | Doublet |

¹³C NMR Chemical Shift Assignments and Structural Confirmation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule.

The carbons of the aromatic ring typically resonate in the downfield region of the spectrum (around 110-160 ppm). The carbons bearing the methoxy groups are significantly deshielded due to the electronegativity of the oxygen atoms. The chemical shifts of methoxy carbons in substituted aromatic compounds can be indicative of their position; for instance, ortho-substituted methoxy carbons often appear around 56 ± 1 ppm. researchgate.net The carbon atom attached to the hydroxyl group (-CH(OH)-) will also be found in the downfield region, typically between 60 and 80 ppm. The aliphatic carbons of the propanol side chain will appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and may not represent experimentally derived data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 150 - 155 |

| Aromatic C-H | 110 - 130 |

| -CH(OH)- | 65 - 75 |

| -OCH₃ (at C2) | ~56 |

| -OCH₃ (at C5) | ~55 |

| -CH₂- | 40 - 50 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show correlations between the proton on the hydroxyl-bearing carbon and the protons of the adjacent methylene group, as well as between the methylene protons and the methyl protons of the propyl chain. It would also reveal the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton signals would correlate with their respective aromatic carbon signals, and the aliphatic proton signals would correlate with the aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying the connectivity between different functional groups. For instance, HMBC would show correlations between the methoxy protons and the aromatic carbon to which they are attached, confirming the positions of the methoxy groups. It would also show correlations between the protons of the propyl chain and the aromatic ring, confirming the attachment of the side chain to the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the region of 1450-1600 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the alcohol and the ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic ether C-O stretch will likely be at a higher wavenumber than the alcohol C-O stretch.

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the pattern of strong out-of-plane C-H bending bands in the 650-900 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (aromatic ether) | 1275 - 1200 | Strong |

Comparative Analysis with Related Aromatic and Aliphatic Alcohols

Comparing the vibrational spectra of this compound with related compounds can aid in the assignment of specific vibrational modes.

Comparison with Propan-2-ol: Comparing the spectrum to that of propan-2-ol would help to identify the vibrations associated with the propan-2-ol moiety. docbrown.infochemicalbook.com The characteristic O-H and C-H stretches of the aliphatic portion would be present in both, but the spectrum of this compound would be more complex due to the aromatic ring and methoxy groups.

Comparison with 2,5-Dimethoxybenzaldehyde (B135726): A comparison with a compound like 2,5-dimethoxybenzaldehyde would help to confirm the assignments of the vibrations associated with the 2,5-dimethoxyphenyl group. chemicalbook.com The aromatic C-H and C=C stretching and bending modes, as well as the aromatic ether C-O stretches, would be expected at similar positions.

Comparison with other Aliphatic Alcohols: Comparing with other simple alcohols like propan-1-ol helps to distinguish features specific to the secondary alcohol in the target molecule. docbrown.info

This multi-faceted spectroscopic approach provides a robust and detailed characterization of the chemical structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In positive-ion mode ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The fragmentation of this ion upon collision-induced dissociation (CID) provides valuable structural information. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of fragmentation for similar compounds can be inferred. For instance, the fragmentation of related phenethylamines often involves cleavage of the bond between the amino group and the benzene ring. nih.gov The fragmentation patterns are crucial for distinguishing between isomers. nih.gov

A detailed study of the fragmentation of various antiviral drugs, including those with substituted phenyl rings, highlights that the loss of specific side chains and functional groups are common fragmentation pathways. nih.gov For lactams, another class of organic compounds, ESI-MS fragmentation has been shown to proceed from the N-protonated tautomer, leading to unique fragmentation pathways for each compound. nih.gov

Table 1: Postulated ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 197.26 [M+H]⁺ | 179.25 | H₂O | Dehydrated precursor |

| 197.26 [M+H]⁺ | 151.19 | C₂H₆O | Loss of the propan-2-ol side chain |

| 197.26 [M+H]⁺ | 121.13 | C₃H₈NO | Cleavage of the C-C bond between the phenyl ring and the propanol side chain |

| 197.26 [M+H]⁺ | 91.10 | C₄H₉NO₂ | Further fragmentation of the dimethoxyphenyl moiety |

| 197.26 [M+H]⁺ | 77.08 | C₅H₁₀NO₂ | Loss of the entire substituted side chain, leaving a phenyl cation |

Note: This table is based on general fragmentation principles and requires experimental verification for this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₂H₁₈O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is 211.1334. HRMS analysis would be expected to yield a mass measurement very close to this value, typically with an error of less than 5 parts per million (ppm). This level of accuracy provides strong evidence for the compound's elemental composition. In studies of related compounds, HRMS has been used to confirm the elemental composition of product ions from fragmentation, further solidifying structural assignments. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. GC-MS is an ideal method for assessing the purity of this compound and for identifying any volatile impurities that may be present from the synthesis process. mmu.ac.ukfda.gov

The gas chromatogram will show a peak for the main compound, and the retention time of this peak can be used for identification when compared to a known standard. researchgate.net The mass spectrum corresponding to this peak will provide further confirmation of the compound's identity. Any additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra. nih.gov Common volatile impurities in related syntheses can include residual solvents, starting materials, or by-products. researchgate.net For instance, in the analysis of illicitly synthesized amphetamines, GC-MS is used to identify precursors like 1-phenyl-2-propanone. researchgate.netresearchgate.net

Table 2: Common Volatile Impurities Potentially Detectable by GC-MS

| Potential Impurity | Chemical Formula | Potential Origin |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Starting material |

| Nitroethane | C₂H₅NO₂ | Reagent in synthesis |

| Isopropanol (B130326) | C₃H₈O | Solvent |

| Toluene | C₇H₈ | Solvent |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while chiroptical techniques like circular dichroism are essential for studying chiral molecules.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2,5-dimethoxyphenyl chromophore. This aromatic system will exhibit characteristic absorption bands in the ultraviolet region. The exact positions and intensities of these bands can be influenced by the solvent used for the analysis. carlroth.comsigmaaldrich.comsigmaaldrich.com For example, poly(2,5-dimethoxyaniline) shows a polaron peak with the highest intensity at 15 vol% of ethanol. researchgate.net While the specific UV-Vis data for this compound is not detailed in the search results, related compounds like 2,5-dimethoxy-4-iodoamphetamine (DOI) are known to absorb UV light. wikipedia.org The UV spectrum is useful for quantitative analysis and for monitoring reactions involving this chromophore.

Since this compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers, circular dichroism (CD) spectroscopy is a valuable tool for its stereochemical analysis. CD measures the differential absorption of left- and right-circularly polarized light. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This technique is instrumental in determining the absolute configuration of chiral molecules and for assessing the enantiomeric purity of a sample. The application of vibrational circular dichroism (VCD) coupled with quantum chemical calculations has been successfully used to study the stereochemistry of di- and tri-substituted 2,5-diketopiperazines, which are also chiral molecules. nih.gov For chiral analogues of this compound, CD spectroscopy would be essential for assigning their stereochemistry.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods have been widely applied to study compounds structurally related to 1-(2,5-Dimethoxyphenyl)propan-2-ol, such as various amphetamine and phenethylamine (B48288) derivatives. rsc.orgnih.govmdpi.com

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the geometric and electronic properties of molecules. youtube.comyoutube.com For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry). This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for the accuracy of these calculations. mdpi.comnih.gov For similar molecules, studies have shown that DFT can predict lattice parameters to within a few percent of experimental values. youtube.com

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a higher reactivity. The MEP map is also a valuable tool, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding intermolecular interactions.

Illustrative Data Table: Calculated Electronic Properties for this compound using DFT

| Parameter | Illustrative Calculated Value | Significance |

| Total Energy | -X Hartrees | Provides a baseline for comparing the stability of different conformers. |

| HOMO Energy | -Y eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -Z eV | Indicates the energy of the lowest energy orbitals available to accept electrons. |

| HOMO-LUMO Gap | (Y - Z) eV | Relates to the molecule's excitability and chemical reactivity. |

| Dipole Moment | D Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for validation. nih.govresearchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.govnih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. Comparing the predicted spectrum with an experimentally obtained one can help to confirm the structure of the compound. However, discrepancies can arise due to solvent effects and the limitations of the computational method. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. rsc.orgresearchgate.net The calculated IR spectrum for this compound would show characteristic peaks corresponding to the stretching and bending of its various functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, and C-O stretches of the methoxy (B1213986) groups. Agreement between the calculated and experimental IR spectra provides strong evidence for the proposed molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelength of maximum absorption (λmax), which is typically associated with π→π* transitions in the aromatic ring. These predictions can be sensitive to the choice of solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Illustrative Predicted Value | Illustrative Experimental Value |

| ¹H NMR (δ, ppm) | Calculated shifts for each proton | Observed shifts for each proton |

| ¹³C NMR (δ, ppm) | Calculated shifts for each carbon | Observed shifts for each carbon |

| IR (cm⁻¹) | Calculated frequencies for major vibrational modes | Observed frequencies for major vibrational modes |

| UV-Vis λmax (nm) | Calculated wavelength of maximum absorption | Observed wavelength of maximum absorption |

Note: The values in this table are illustrative and represent the type of data that would be compared in a computational-experimental study.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govrsc.org

Exploration of Conformational Preferences and Energy Landscapes

This compound has several rotatable bonds, leading to a large number of possible conformations. MD simulations can be used to explore this conformational space and identify the most energetically favorable and populated conformations. rsc.orgnih.gov By simulating the molecule's movements over nanoseconds or longer, an energy landscape can be constructed, revealing the relative energies of different conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity. For related amphetamine analogues, conformational energy calculations have been used to rank compounds by their predicted potency. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment can significantly impact the conformation and reactivity of a molecule. MD simulations are particularly well-suited for studying these solvent effects. rsc.orgnih.gov By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the solvent interacts with this compound and influences its conformational preferences. For example, in a polar solvent like water, the molecule may adopt a conformation that maximizes hydrogen bonding between its hydroxyl and methoxy groups and the surrounding water molecules. These solvent-solute interactions can also affect the molecule's reactivity by stabilizing or destabilizing transition states.

Molecular Docking and Ligand-Receptor Interaction Modeling (In Vitro Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govmdpi.com For this compound, docking studies would typically focus on its interaction with serotonin (B10506) receptors, such as the 5-HT2A receptor, which is a known target for many psychoactive phenethylamines. nih.govnih.govacs.orgacs.orgrsc.org

The process involves placing the 3D structure of this compound into the binding site of a receptor model, often derived from X-ray crystallography or homology modeling. A scoring function is then used to estimate the binding affinity for different orientations. The results of a docking study can provide a plausible binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the receptor's binding pocket. researchgate.net For example, studies on related phenethylamines have identified key interactions with residues like Phe339 and Phe340 in the 5-HT2A receptor. nih.gov These insights are instrumental in understanding the structure-activity relationships of this class of compounds and can guide the design of new molecules with desired pharmacological profiles.

Illustrative Data Table: Molecular Docking Results for this compound with the 5-HT2A Receptor

| Parameter | Illustrative Value | Significance |

| Binding Affinity (kcal/mol) | -X | A more negative value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | Asp155, Ser242, Phe340 | Identifies the specific amino acids in the receptor's binding site that are predicted to interact with the ligand. |

| Types of Interactions | Hydrogen bond with Asp155, Hydrophobic interaction with Phe340 | Describes the nature of the forces stabilizing the ligand-receptor complex. |

Note: The values and residues in this table are illustrative and represent the type of data that would be generated from a molecular docking study.

Prediction of Binding Modes and Affinities with Target Proteins (e.g., Serotonin Receptors in in vitro systems)

While direct molecular docking and binding affinity studies for this compound are not extensively detailed in the available literature, significant insights can be drawn from computational and in vitro studies of its close structural analogues, particularly the 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) series. These analogues, which share the core 2,5-dimethoxyphenyl moiety, have been subjects of detailed investigations regarding their interaction with serotonin receptors, primarily the 5-HT₂ subfamily. nih.govfrontiersin.org

Research on these analogues demonstrates that the 2,5-dimethoxy substitution pattern is a critical motif for affinity at 5-HT₂A receptors. researchgate.net Molecular docking studies on related phenethylamines have helped to identify key interactions within the receptor's binding pocket. researchgate.net The affinity of these compounds for 5-HT₂ receptors is profoundly influenced by the nature of the substituent at the 4-position of the phenyl ring. A strong correlation exists between the lipophilicity of this substituent and the binding affinity. nih.govfrontiersin.org Analogues with polar groups (such as -OH or -NH₂) at the 4-position exhibit very low affinity, whereas those with lipophilic groups (like n-hexyl or n-octyl) bind with significantly higher affinity. nih.gov

For instance, studies using [³H]ketanserin as a radioligand in rat frontal cortex preparations have quantified the binding affinities (Ki values) for a range of 4-substituted 2,5-DMA derivatives at 5-HT₂ receptors. nih.gov This data provides a predictive framework for understanding how modifications to the phenyl ring of this compound might influence its own potential binding characteristics. The S(+) enantiomer of the parent compound, 2,5-DMA, was found to be more potent at the 5-HT₂B receptor than its R(-) counterpart. frontiersin.org

Table 1: Binding Affinities of Selected 4-Substituted 2,5-DMA Analogues at Rat Cortical 5-HT₂ Receptors

| 4-Position Substituent | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| H | 1,700 | nih.gov |

| F | 810 | frontiersin.org |

| Br | 120 | frontiersin.org |

| I | 60 | nih.gov |

| NO₂ | 1,400 | frontiersin.org |

| n-Propyl | 14 | frontiersin.org |

| n-Hexyl | 2.5 | nih.gov |

| n-Octyl | 3 | nih.gov |

This table is for illustrative purposes, showing data for the aminopropane analogues.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) studies provide a theoretical framework to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR studies have been instrumental in understanding the determinants of their affinity for serotonin receptors. nih.govfrontiersin.org

The primary finding from these studies is the significant role of the lipophilic character of the 4-position substituent on the phenyl ring in determining 5-HT₂ receptor affinity. nih.gov This relationship highlights that as the lipophilicity increases, the binding affinity tends to increase as well. This was demonstrated by a significant correlation between affinity (at both rat 5-HT₂ and human 5-HT₂A receptors) and the lipophilicity of the 4-substituent. frontiersin.org

A comprehensive QSAR model for this class of compounds would typically involve a range of molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. While a specific QSAR model for this compound is not published, the theoretical approach would involve calculating descriptors such as those listed in the table below. nih.gov These descriptors would then be used to build a mathematical model that predicts biological activity, such as receptor binding affinity. nih.gov

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic aspects of molecule-receptor interactions. |

| Steric/Topological | Molecular weight, Volume, Surface area, Molecular connectivity indices | Relates the size and shape of the molecule to its fit within a binding site. nih.gov |

| Thermodynamic | Aqueous solubility (logS), Lipophilicity (logP) | Quantifies the partitioning behavior of the molecule between aqueous and lipid environments. nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar surface area | Accounts for the potential for specific hydrogen bond formation with the target protein. nih.gov |

Good QSAR models are characterized by high squared correlation coefficients (R²) and predictive capability (q²), indicating a robust relationship between the chosen descriptors and the observed activity. nih.gov

Advanced Electronic Property Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org

For this compound, a theoretical FMO analysis would predict that the HOMO is primarily localized on the electron-rich 2,5-dimethoxyphenyl ring. The two methoxy groups are strong electron-donating groups, which increases the electron density of the aromatic system, making it the most probable site for electrophilic attack. The LUMO, conversely, would be expected to be distributed across the π-antibonding system of the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A theoretical calculation would be needed to determine the precise energy gap for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. nih.gov

In a theoretical NBO analysis of this compound, significant hyperconjugative interactions would be expected. Specifically, the analysis would likely reveal strong interactions corresponding to the delocalization of electron density from the lone pair (n) orbitals of the oxygen atoms in the two methoxy groups to the antibonding π* orbitals of the aromatic phenyl ring (n→π*). nih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics and photonics. ajchem-a.com The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). Theoretical quantum chemical calculations are often used to predict these properties. nih.govmdpi.com

The 2,5-dimethoxy substitution pattern present in this compound is also found in other materials investigated for NLO properties, such as poly-(2,5-dimethoxy paraphenylene vinylene). dtic.mil The electron-donating nature of the methoxy groups can contribute to the charge asymmetry of the molecule, which is a key factor for NLO activity.

A computational prediction of the NLO properties of this compound would involve calculating the components of its polarizability and hyperpolarizability tensors. While the molecule itself does not possess the classic donor-π-acceptor structure often associated with very high NLO responses, the delocalization of electrons within the dimethoxy-substituted phenyl ring could still result in a measurable NLO effect. nih.gov The table below summarizes the key parameters in NLO prediction.

Table 3: Key Parameters in NLO Properties Prediction

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Polarizability | α | Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field (linear response). |

| First Hyperpolarizability | β | Measures the second-order (non-linear) response to an applied electric field. It is a key indicator for second-harmonic generation. mdpi.com |

| Second Hyperpolarizability | γ | Measures the third-order non-linear response. |

Theoretical calculations could determine whether this compound or its derivatives might be candidates for further investigation as NLO materials. nih.gov

Structure Activity Relationship Studies of 1 2,5 Dimethoxyphenyl Propan 2 Ol Analogues

Impact of Aromatic Substituent Modifications

The substitution pattern on the aromatic ring of 1-(2,5-dimethoxyphenyl)propan-2-ol is a key determinant of its pharmacological profile. The methoxy (B1213986) groups at positions 2 and 5, as well as the potential for other substitutions, significantly modulate receptor interactions.

Role of Methoxy Groups on Receptor Affinity (e.g., 5-HT2A) in Non-Human Models

The 2,5-dimethoxy substitution pattern is a well-established motif in a variety of compounds that target serotonin (B10506) receptors. Research on related phenethylamine (B48288) and amphetamine analogues has demonstrated the crucial role of these methoxy groups in conferring high affinity for the 5-HT2A receptor.

Studies on a series of 2,5-dimethoxyphenethylamines have shown that these compounds bind with moderate to high affinity to the 5-HT2A receptor. nih.gov The presence of the two methoxy groups in the 2 and 5 positions is a common feature among many potent 5-HT2A receptor agonists. nih.gov The specific placement of these groups is critical; for instance, shifting the methoxy groups to other positions on the phenyl ring generally leads to a decrease in potency.

The oxygen atoms of the methoxy groups are thought to participate in key hydrogen bonding interactions within the receptor's binding pocket. Deletion of either the 2-methoxy or the 5-methoxy group from the 2,5-dimethoxyphenylpiperidine scaffold, a related class of compounds, results in a significant drop in agonist potency at the 5-HT2A receptor. frontiersin.org This underscores the importance of both methoxy groups for optimal receptor engagement.

Table 1: Impact of Methoxy Group Modification on 5-HT2A Receptor Agonist Potency in Analogues

| Compound/Modification | Receptor | Effect on Potency | Reference |

| Deletion of 5-MeO in (S)-11 | 5-HT2A | 20-fold drop in agonist potency | frontiersin.org |

| Deletion of 2-MeO in (S)-11 | 5-HT2A | >500-fold drop in agonist potency | frontiersin.org |

| Extension to 2-EtO in (S)-11 | 5-HT2A | 10-fold higher EC50 value | frontiersin.org |

| Extension to 5-EtO in (S)-11 | 5-HT2A | 3-fold higher EC50 value | frontiersin.org |

| Extension to 2,5-di-EtO in (S)-11 | 5-HT2A | 30-fold higher EC50 value | frontiersin.org |

Note: (S)-11 is a reference compound from the 2,5-dimethoxyphenylpiperidine series.

Effects of Halogenation and Other Aromatic Substitutions

The introduction of halogen atoms or other substituents at the 4-position of the 2,5-dimethoxyphenyl ring has been extensively studied in related phenethylamine and amphetamine series, revealing a significant impact on receptor affinity and selectivity.

Generally, the addition of a lipophilic substituent, such as a halogen or an alkyl group, at the 4-position tends to increase affinity for the 5-HT2A receptor. nih.gov For example, the 4-iodo derivative of 2,5-dimethoxyamphetamine (B1679032) (DOI) and the 4-bromo derivative (DOB) are potent 5-HT2A agonists. nih.gov This increase in affinity is often correlated with the lipophilicity of the substituent. nih.gov

Structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent and long-acting serotonin 5-HT2 receptor agonists. For instance, the introduction of a thiotrifluoromethyl group at the 4-position resulted in compounds with high agonist potency at 5-HT2A and 5-HT2C receptors.

The nature of the substituent at the 4-position can also influence the functional activity of the compound, with some substitutions leading to partial agonism or even antagonism. For example, in a series of 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamines, larger substituents like n-hexyl and benzyl (B1604629) resulted in compounds that acted as antagonists at 5-HT2B receptors, despite binding with high affinity.

Table 2: 5-HT2A Receptor Binding Affinities of 4-Substituted 2,5-Dimethoxyamphetamine Analogues

| Compound | 4-Substituent | Ki (nM) at human 5-HT2A | Reference |

| 2,5-DMA | H | 251 | nih.gov |

| DOF | F | 126 | nih.gov |

| DOC | Cl | 39.8 | nih.gov |

| DOB | Br | 15.8 | nih.gov |

| DOI | I | 6.3 | nih.govnih.gov |

| DOM | CH3 | 63.1 | nih.gov |

| DOET | C2H5 | 50.1 | nih.gov |

| DON | NO2 | 100 | nih.gov |

Modifications of the Propan-2-ol Side Chain

Alterations to the propan-2-ol side chain of this compound, including changes in the position of the hydroxyl group and the introduction of other functional groups, have profound effects on the molecule's chemical properties and its interaction with biological targets.

Structural Isomers and Their Chemical Properties

The structural isomers of this compound, namely 1-(2,5-dimethoxyphenyl)propan-1-ol (B7844841), exhibit different chemical and physical properties due to the position of the hydroxyl group on the propane (B168953) chain.

This compound is a secondary alcohol, with the hydroxyl group attached to the second carbon of the propane chain. Its structural isomer, 1-(2,5-dimethoxyphenyl)propan-1-ol, is also a secondary alcohol, but with the hydroxyl group on the first carbon. This difference in the location of the hydroxyl group influences properties such as boiling point, melting point, and polarity, which in turn can affect their solubility and reactivity in chemical reactions.

The positioning of the hydroxyl group also impacts the molecule's three-dimensional shape and its potential for hydrogen bonding, which are critical factors in molecular recognition by receptors.

Table 3: Comparison of Physicochemical Properties of Propanol (B110389) Isomers

| Property | 1-(2,5-Dimethoxyphenyl)propan-1-ol | This compound |

| IUPAC Name | 1-(2,5-dimethoxyphenyl)propan-1-ol | This compound |

| Molecular Formula | C11H16O3 | C11H16O3 |

| Molecular Weight | 196.24 g/mol | 196.24 g/mol |

| XLogP3 | 1.9 | Not available |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

Data for 1-(2,5-dimethoxyphenyl)propan-1-ol from PubChem.

Introduction of Amine and Ketone Functionalities

Replacing the hydroxyl group of the propan-2-ol side chain with an amine or a ketone functionality creates new classes of compounds with distinct pharmacological profiles. The introduction of a primary amine at the 2-position of the propane chain results in the formation of 1-(2,5-dimethoxyphenyl)propan-2-amine, more commonly known as 2,5-dimethoxyamphetamine (2,5-DMA). This transformation from an alcohol to an amine significantly alters the molecule's basicity and its ability to form ionic bonds, which are crucial for binding to many receptors, including the 5-HT2A receptor.

The amphetamine derivatives generally exhibit higher affinity for the 5-HT2A receptor compared to their alcohol precursors. The amine group is thought to form a key salt bridge with an acidic residue in the receptor's binding site.

Conversely, oxidation of the secondary alcohol to a ketone yields 1-(2,5-dimethoxyphenyl)propan-2-one. The ketone functionality, being a polar but non-ionizable group, interacts differently with the receptor compared to the alcohol or amine. The hydroxyl group's ability to act as a hydrogen bond donor is lost, which can significantly impact binding affinity. For example, in a related series, the hydroxyl group of methoxamine (B1676408) is noted to enhance hydrogen bonding and aqueous solubility compared to its ketone analog.

Table 4: Comparison of Functional Groups on the Propan-2-yl Side Chain

| Compound | Functional Group at C2 | Key Chemical Property |

| This compound | Hydroxyl (-OH) | Hydrogen bond donor/acceptor |

| 1-(2,5-Dimethoxyphenyl)propan-2-amine | Amine (-NH2) | Basic, forms ionic bonds |

| 1-(2,5-Dimethoxyphenyl)propan-2-one | Ketone (=O) | Polar, hydrogen bond acceptor |

Stereochemical Influences on Molecular Recognition (e.g., enantiomeric studies)

The carbon atom at the 2-position of the propan-2-ol side chain is a chiral center, meaning that this compound can exist as two enantiomers, (R) and (S). Stereochemistry plays a pivotal role in the interaction of these molecules with their biological targets, as receptors are themselves chiral environments.

In the case of the related amphetamine analogues, such as DOI, there is a clear stereoselectivity in their binding to the 5-HT2A receptor. The (R)-enantiomer of DOI is significantly more potent than the (S)-enantiomer. nih.gov This indicates that the specific three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with the receptor.

Similarly, for 2,5-DMA, the S(+) enantiomer was found to be more potent at the 5-HT2B receptor than the R(-) enantiomer. nih.gov Although specific enantiomeric studies on this compound are less common in the literature, the principles of stereoselectivity observed in its amine analogues strongly suggest that the (R) and (S) enantiomers of the parent alcohol would also exhibit different affinities and/or efficacies at the 5-HT2A receptor. The separation of these enantiomers can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). frontiersin.org

Table 5: Stereoselectivity of 2,5-Dimethoxyphenyl Analogues at Serotonin Receptors

| Compound | Enantiomer | Receptor | Potency/Affinity | Reference |

| DOI | (R)-(-)-DOI | 5-HT2 | More potent | nih.gov |

| DOI | (S)-(+)-DOI | 5-HT2 | Less potent | nih.gov |

| 2,5-DMA | S(+) | 5-HT2B | EC50 = 480 nM | nih.gov |

| 2,5-DMA | R(-) | 5-HT2B | EC50 = 3,236 nM | nih.gov |

Cyclization and Hybrid Compound Development

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has extended beyond simple substituent modifications to include more complex structural changes. These include the cyclization of the side chain to form new ring systems and the development of hybrid molecules that incorporate additional pharmacophoric elements. These strategies aim to conformationally constrain the molecule, explore new binding interactions with target receptors, and potentially modulate the pharmacological profile to enhance potency, selectivity, or other desirable drug-like properties.

One of the key strategies to constrain the flexible phenethylamine side chain is through cyclization. By incorporating the side chain into a new ring structure, the spatial orientation of the key pharmacophoric groups—the dimethoxy-substituted phenyl ring and the amino group—becomes more defined. This conformational restriction can lead to a more favorable interaction with the binding site of a receptor, resulting in increased affinity and efficacy. A significant example of this approach is the development of 2,5-dimethoxyphenylpiperidines. nih.govnih.gov

Research into this class of compounds has revealed that the 4-substituent on the phenyl ring is a critical determinant of their activity at serotonin 5-HT₂A receptors. nih.gov The translation of structure-activity relationships from the flexible 2,5-dimethoxyphenethylamines (often referred to as the 2C-X series) to the more rigid phenylpiperidine series has been a subject of investigation. It has been observed that decorating the 2,5-dimethoxyphenethylamine scaffold with a lipophilic substituent in the 4-position generally increases agonist potency at 5-HT₂ receptors. nih.gov This trend has been explored in the phenylpiperidine series with various substituents at this position, including halogens, trifluoromethyl, nitrile, and alkyl groups. nih.gov

The development of hybrid compounds, also known as chimeric molecules, is another advanced strategy in drug design. This approach involves covalently linking two or more distinct pharmacophores to create a single molecule with a unique pharmacological profile. nih.gov The goal is to combine the functionalities of the parent molecules, potentially leading to synergistic effects, improved selectivity, or the ability to interact with multiple targets.

A notable example in the context of 2,5-dimethoxyphenyl-based compounds is the N-benzylation of phenethylamines. The addition of a benzyl group to the nitrogen atom of the side chain introduces a new aromatic moiety that can engage in additional binding interactions at the receptor. This modification has been shown to significantly increase both the binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors. nih.gov A series of 48 such compounds with structural variations in both the phenethylamine and N-benzyl portions of the molecule were synthesized and evaluated, with some compounds exhibiting subnanomolar binding affinities. nih.gov

The concept of bivalent ligands, where two pharmacophores are connected by a linker, has also been explored to target receptor dimers or to bridge different binding pockets within a single receptor. nih.gov While not yet extensively applied to the this compound scaffold specifically, this strategy holds promise for developing highly potent and selective ligands. The length and nature of the linker are critical parameters in the design of such molecules. nih.gov

The table below summarizes key cyclized and hybrid analogues based on the 2,5-dimethoxyphenyl scaffold and their reported activities.

| Compound Name | Modification | Key Research Finding |

| 2,5-Dimethoxyphenylpiperidines | Cyclization of the side chain to form a piperidine (B6355638) ring. | The 4-substituent on the phenyl ring is a key determinant of 5-HT₂A receptor agonist potency. nih.gov |

| N-Benzyl Phenethylamines | Addition of a benzyl group to the nitrogen atom (hybrid compound). | Significantly increases binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors. nih.gov |

| LPH-5 | A specific 2,5-dimethoxyphenylpiperidine analogue. | Identified as a potent and selective 5-HT₂A receptor agonist. nih.gov |

| Bivalent Histamine H₂ Receptor Agonists | Connection of two pharmacophoric moieties via a linker. | Demonstrates the principle of the bivalent ligand approach, leading to highly potent and selective agonists. nih.gov |

Biochemical Interactions and Mechanistic Studies Excluding Human Clinical Data

Receptor Binding and Activation Profiles in Non-Human In Vitro Systems

Serotonin (B10506) Receptor (e.g., 5-HT2A, 5-HT2B, 5-HT2C) Agonism and Selectivity (preclinical)

The interaction of phenylalkylamine derivatives with serotonin receptors, particularly the 5-HT2 subfamily, is a significant area of research. Studies on analogues of 1-(2,5-dimethoxyphenyl)propan-2-ol, such as 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) derivatives, have shed light on the structure-affinity relationships at these receptors. nih.gov Research using radioligand binding assays with [3H]ketanserin in rat frontal cortex preparations has demonstrated that the nature of the substituent at the 4-position of the phenyl ring plays a crucial role in determining the affinity for 5-HT2 receptors. nih.gov Lipophilic substituents at this position tend to confer higher affinity, with some derivatives exhibiting Ki values in the low nanomolar range. nih.gov Conversely, polar substituents significantly decrease binding affinity. nih.gov

Further investigations into related compounds, such as 2,5-dimethoxy-4-alkoxy substituted phenethylamines, reveal a preference for binding to the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. frontiersin.orgresearchgate.net The affinity at 5-HT2A and 5-HT2C receptors can be modulated by the size of the 4-alkoxy group. frontiersin.orgresearchgate.net These compounds generally act as partial agonists at the 5-HT2A receptor. frontiersin.org The R(-)-isomers of many 1-(2,5-dimethoxyphenyl)-2-aminopropane analogues typically show higher binding affinity at 5-HT2 receptors compared to their S(+)-enantiomers. nih.gov

It is important to note that while many of these compounds are 5-HT2A receptor agonists, some with highly lipophilic substituents have been suggested to act as 5-HT2 antagonists in functional assays, such as the isolated rat thoracic aorta model. nih.gov The complexity of these interactions is further highlighted by studies on 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a potent 5-HT2A/2C receptor agonist, where both agonists and antagonists of the 5-HT2C receptor were found to attenuate the head-twitch response in mice, suggesting functional selectivity. nih.gov

Table 1: Serotonin Receptor Binding Affinities of Related Phenylalkylamine Derivatives

G Protein-Coupled Receptor (GPCR) Signaling Pathways Activation

The activation of G protein-coupled receptors (GPCRs) by ligands like this compound and its analogs initiates a cascade of intracellular signaling events. nih.gov 5-HT2A receptors, for instance, are known to couple to Gq proteins, leading to the activation of phospholipase C (PLC). nih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Studies on related compounds have confirmed their ability to induce phosphoinositide hydrolysis, a hallmark of Gq-coupled receptor activation. nih.gov For example, CIMBI-5, a selective 5-HT2A agonist, was shown to stimulate phosphoinositide hydrolysis in cells overexpressing the 5-HT2A receptor. nih.gov The concept of "biased agonism" is also relevant, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). biorxiv.org While some studies on psychedelic compounds have explored this, the specific biased agonism profile of this compound is not extensively detailed in the provided context.

Cellular Mechanisms and Preclinical Biological Observations (In Vitro and Non-Human In Vivo)

Neuroprotective Effects in Cellular Models (e.g., SH-SY5Y cells)

In vitro studies utilizing human neuroblastoma SH-SY5Y cells have provided evidence for the neuroprotective potential of certain phenylpropanoid enantiomers, including a compound structurally related to this compound. nih.gov Specifically, one enantiomer (3a in the study) demonstrated significant neuroprotective activity against hydrogen peroxide (H2O2)-induced oxidative stress, whereas its counterpart (3b) did not show a protective effect. nih.gov This highlights the stereoselectivity of the biological activity.

The mechanism underlying this neuroprotection involves the selective inhibition of apoptosis induction and the reduction of reactive oxygen species (ROS) accumulation. nih.gov The active enantiomer was found to enhance the activity of catalase (CAT), an important antioxidant enzyme, in H2O2-treated SH-SY5Y cells. nih.gov These findings suggest that certain configurations of this chemical scaffold can mitigate oxidative damage in neuronal cells, a process implicated in neurodegenerative diseases.

Table 2: Neuroprotective Effects in SH-SY5Y Cells

Anticancer Activity Mechanisms in Cell Lines (e.g., apoptosis induction, ROS generation)

The generation of reactive oxygen species (ROS) is a mechanism through which some chemical compounds exert anticancer effects. nih.gov While cancer cells often have higher basal levels of ROS, further increasing ROS production can push them past a threshold, triggering apoptosis. nih.gov Studies on compounds with similar structural motifs, such as dimethoxycurcumin, have shown that they can induce apoptosis in cancer cells through the production of ROS, leading to the release of cytochrome c and the activation of caspase-3. koreamed.org

Although direct studies on the anticancer activity of this compound are not detailed, the principle of ROS-mediated apoptosis is well-established for various phytochemicals and synthetic compounds. nih.govmdpi.com For example, some quinone derivatives induce a concentration-dependent increase in ROS, which is an early event in the apoptotic cascade. mdpi.com This suggests a potential, though unconfirmed, avenue for the biological activity of related dimethoxyphenyl compounds.

Allosteric Modulation of Receptors (e.g., α7 nAChRs)

Beyond direct receptor agonism or antagonism, some compounds can act as allosteric modulators, binding to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's response to its endogenous ligand. mdpi.com Positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) have been investigated for their potential in treating cognitive disorders. nih.gov